molecular formula C6H14N2O B011824 N-(2-Dimethylaminoethyl)-N-methylformamide CAS No. 105669-53-2

N-(2-Dimethylaminoethyl)-N-methylformamide

Cat. No.: B011824
CAS No.: 105669-53-2
M. Wt: 130.19 g/mol
InChI Key: CSLBJRKWKVBRSQ-UHFFFAOYSA-N
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Description

N-(2-Dimethylaminoethyl)-N-methylformamide is an organic compound characterized by the presence of a formamide group attached to a dimethylaminoethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Dimethylaminoethyl)-N-methylformamide typically involves the reaction of N,N-dimethylaminoethylamine with formic acid or its derivatives. One common method is the reaction of N,N-dimethylaminoethylamine with methyl formate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the formamide bond.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(2-Dimethylaminoethyl)-N-methylformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Dimethylaminoethyl)-N-methylformamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaminoethanol: Similar in structure but contains a hydroxyl group instead of a formamide group.

    N,N-Dimethylformamide: Contains a formamide group but lacks the dimethylaminoethyl chain.

Uniqueness

N-(2-Dimethylaminoethyl)-N-methylformamide is unique due to the presence of both the formamide and dimethylaminoethyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it versatile for various applications in synthesis and research.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-methylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-7(2)4-5-8(3)6-9/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLBJRKWKVBRSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299402
Record name N-(2-Dimethylaminoethyl)-N-methylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105669-53-2
Record name N-(2-Dimethylaminoethyl)-N-methylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Dimethylaminoethyl)-N-methylformamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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